(Z)-methyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C22H24N2O6S and its molecular weight is 444.5. The purity is usually 95%.
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Scientific Research Applications
Aldose Reductase Inhibitors for Diabetic Complications
A series of iminothiazolidin-4-one acetate derivatives, with a structural core similar to the compound of interest, has been synthesized and evaluated as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. These compounds, including methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate, showed significant inhibitory potency, suggesting their potential as novel drugs for treating diabetic complications (Sher Ali et al., 2012).
Antimicrobial Activities
Benzothiazole-imino-benzoic acid ligands and their metal complexes have been synthesized and characterized, demonstrating good antimicrobial activity against various bacterial strains causing infections. This research highlights the antimicrobial potential of thiazole-based compounds in addressing human epidemic diseases (N. Mishra et al., 2019).
GPIIb/IIIa Integrin Antagonists
Research into GPIIb/IIIa integrin antagonists, which are crucial for platelet aggregation, led to the development of compounds featuring trisubstituted beta-amino acid derivatives and a substituted benzamidine structure. These compounds, including ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, exhibited potent human platelet aggregation inhibitory activity and showed promise for antithrombotic treatment (Y. Hayashi et al., 1998).
Corrosion Inhibitors
Thiazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments, demonstrating the chemical utility of thiazole-based compounds in industrial applications. The effectiveness of these inhibitors suggests their potential in protecting metal surfaces from corrosive damage (M. Quraishi & H. Sharma, 2005).
Synthesis of Heterocyclic Systems
Utilizing derivatives similar to the query compound, researchers have synthesized various heterocyclic systems, indicating the versatility of these molecules in organic synthesis and their potential applications in developing new chemical entities with therapeutic or material science applications (R. Toplak et al., 1999).
properties
IUPAC Name |
methyl 2-[5,7-dimethyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-12-7-13(2)20-15(8-12)24(11-18(25)29-5)22(31-20)23-21(26)14-9-16(27-3)19(30-6)17(10-14)28-4/h7-10H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIXNYHLMVAWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CC(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.